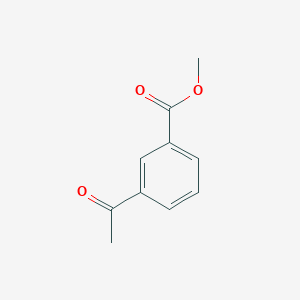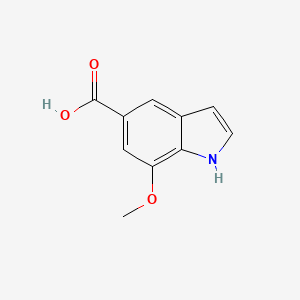
7-Methoxy-1H-indole-5-carboxylic acid
Übersicht
Beschreibung
7-Methoxy-1H-indole-5-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . This suggests that this compound could potentially be synthesized through a similar process, with modifications to introduce the methoxy group at the 7-position.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not directly available, indole derivatives have been used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
7-Methoxy-1H-indole-5-carboxylic acid derivatives have been synthesized and studied for various applications. For instance, Xin-ying Wang et al. (2016) discussed the synthesis of novel indole-benzimidazole derivatives using 2-methylindole-3-acetic acid and its 5-methoxy derivative, which could be used for developing pharmacologically active compounds (Wang et al., 2016).
Spectroscopic and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a derivative of 5-methoxyindole-2-carboxylic acid, was characterized using spectroscopic methods by Almutairi et al. (2017). This study provided insights into the electronic nature, vibrational modes, and reactivity of MMIC, which are essential for understanding the properties of these compounds (Almutairi et al., 2017).
Development of Anti-Inflammatory Compounds
A study by P. Sharma et al. (2020) focused on the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, highlighting its significance as the core moiety of the anti-inflammatory naturally occurring compound Herdmanine D (Sharma et al., 2020).
Rh(III)-Catalyzed Selective Coupling
Research by Jing Zheng et al. (2014) described a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, a method useful for synthesizing diverse compounds through efficient bond formation (Zheng et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders in the human body . Future research could focus on exploring the biological activity of 7-Methoxy-1H-indole-5-carboxylic acid and its potential therapeutic applications.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
One study found that 7-methoxyindole inhibits tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Biochemische Analyse
Biochemical Properties
7-Methoxy-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes. It has been reported to inhibit the growth of tobacco cells, which can be partially reversed by indole and tryptophan . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce oxidative stress and enhance long-term potentiation (LTP) in neuronal cells, indicating its potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It forms hydrogen bonds with adjacent methoxy groups and NH groups of the indole rings, significantly influencing the spatial arrangement of molecules . These interactions contribute to its enzyme inhibition or activation properties and changes in gene expression. The compound’s ability to inhibit MAO-B is particularly noteworthy, as it can modulate neurotransmitter levels and potentially alleviate symptoms of neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability within a pH range of 6-7 and at temperatures up to 50°C . Long-term studies have shown that it can reduce ischemic area size, decrease oxidative stress, and enhance LTP in neuronal cells . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased inhibition of MAO-B, with greater expression detected in the compound’s hybrids . Excessive dosages may result in toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and effects on metabolic flux or metabolite levels. For example, it has been shown to inhibit the activity of MAO-B, which plays a role in the metabolism of neurotransmitters . This interaction can influence the levels of various metabolites and contribute to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, it has been shown to increase the permeability of the endothelial monolayer in an in vitro blood-brain barrier (BBB) model, suggesting its potential to cross the BBB and exert effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, the formation of cyclic dimers via hydrogen bonds between this compound molecules can influence its spatial arrangement and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
7-methoxy-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-5-7(10(12)13)4-6-2-3-11-9(6)8/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQIVHLJHKUFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287851 | |
| Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180623-99-8 | |
| Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180623-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




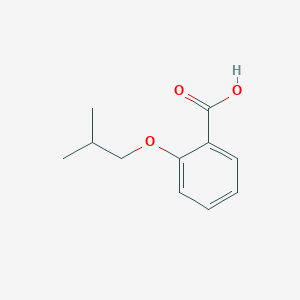
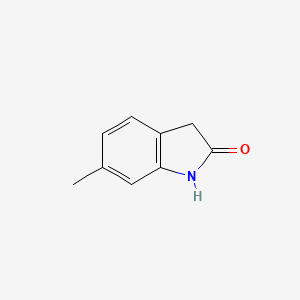
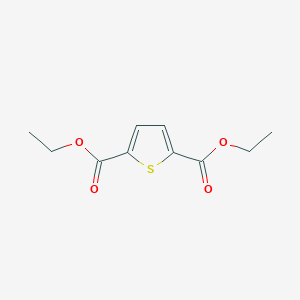
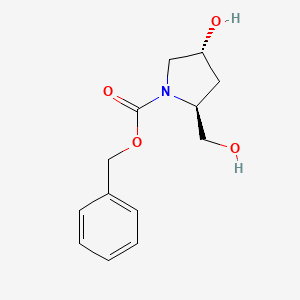

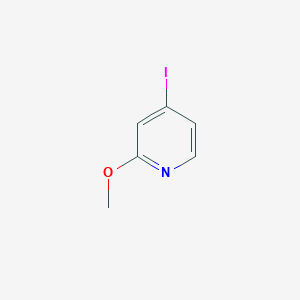



![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
